molecular formula C14H17NO3 B1290396 tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate CAS No. 354587-72-7

tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate

Cat. No. B1290396
M. Wt: 247.29 g/mol
InChI Key: DWFFNTQPJJEVQG-UHFFFAOYSA-N
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Description

The compound tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate is a derivative of indole, which is a significant scaffold in medicinal chemistry due to its presence in a variety of natural products and pharmaceuticals. The tert-butyl group is a common protecting group for carboxylic acids, and the hydroxymethyl functionality suggests potential for further chemical modifications.

Synthesis Analysis

The synthesis of tert-butyl indole carboxylates can be achieved through various synthetic routes. For instance, the preparation of α-hydroxy-ω-carboxy-poly(methyl methacrylate) involves an initiator derived from a phenylethylene compound, which could be conceptually related to the synthesis of tert-butyl indole carboxylates by providing insights into the anionic polymerization techniques that might be applicable . Additionally, the synthesis of enantiomerically pure tert-butyl indole derivatives, such as the 6-cyanoindole derivatives, demonstrates the importance of stereochemistry in the synthesis of indole-based compounds . The scalable synthesis of tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate also highlights the potential for large-scale production of complex molecules with multiple chiral centers, which could be relevant for the synthesis of tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate .

Molecular Structure Analysis

The molecular structure of tert-butyl indole carboxylates can be elucidated using various spectroscopic techniques. For example, the crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate provides insights into the molecular conformation and electronic properties of similar indole derivatives . The X-ray crystallography and DFT studies are essential tools for understanding the three-dimensional arrangement of atoms within a molecule and predicting its reactivity .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl indole carboxylates can be inferred from studies on similar compounds. For instance, the conformational analysis of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates provides information on the conformational preferences of the tert-butyl group adjacent to a heterocyclic ring, which could influence the reactivity of the indole derivative . The synthesis of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate also sheds light on the potential for substitution reactions at the indole ring, which could be relevant for further functionalization of the tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl indole carboxylates can be diverse, depending on the specific substituents and functional groups present. The tert-butyl group is known to impart steric bulk, which can affect the solubility and crystallinity of the compound. The hydroxymethyl group is a versatile functional group that can undergo various chemical transformations, such as oxidation or alkylation. The indole core itself is aromatic and can participate in electrophilic substitution reactions. The crystallographic analysis of similar compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, provides information on the solid-state properties and molecular packing, which are important for understanding the material properties of the compound .

Safety And Hazards

The safety and potential hazards of the compound are usually determined through toxicology studies. This can include looking at the compound’s toxicity, potential for causing irritation or allergic reactions, and its environmental impact.


Future Directions

This involves discussing potential future research directions or applications for the compound. This could include potential uses in medicine, industry, or other fields.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they can often help with this kind of research.


properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-5-4-10(9-16)8-12(11)15/h4-8,16H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFFNTQPJJEVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate

Synthesis routes and methods I

Procedure details

To 6-formyl-indole-1-carboxylic acid tert-butyl ester (1.2 g) in methanol (5 mL) in an ice bath was added sodium borohydride (0.27 mg) portion wise. The reaction was allowed to warm to room temperature over 1.5 hr. The reaction diluted with ethyl acetate (200 mL) washed with water (200 mL), brine (100 mL), dried over sodium sulfate, concentrated, adsorbed onto silica gel and purified by flash chromatography with a gradient from 5-40% ethyl acetate in hexanes to yield 6-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester as a clear viscous oil (0.91 g, 78%) LC-MS (ES) calculated for C14H17NO3, 247.1; found m/z 246 [M−H]−.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.27 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Diisobutylaluminum hydride (1M in toluene, 12 mL, 12 mmol) was added to a solution of 1-tert-butyl 6-methyl 1H-indole-1,6-dicarboxylate (1.38 g, 5.00 mmol) in toluene (15 mL) at −50° C. over 10 minutes. After being stirred at −50° C. for 30 minutes, the reaction was quenched with methanol (2.5 mL) and water (2.5 mL). The resulting precipitate was filtered off, and the filtrate was evaporated. The residue was purified by silica gel chromatography, eluting with petroleum ether/ethyl acetate (5:1 to 1:1) to afford tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate (815 mg, 55% yield) as an oil. LCMS (ESI) m/z 174.3 [M+H-18-56]+, 230.3 [M+H-18]+.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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